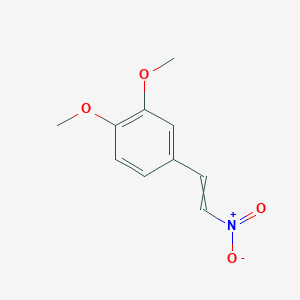
1,2-dimethoxy-4-(2-nitroethenyl)benzene
Übersicht
Beschreibung
1,2-Dimethoxy-4-(2-nitroethenyl)benzene is an organic compound with the chemical formula C10H11NO4This compound is characterized by its yellow crystalline or powder form and has a strong fragrance . It is primarily used as a reagent in organic synthesis .
Vorbereitungsmethoden
1,2-Dimethoxy-4-(2-nitroethenyl)benzene can be synthesized through a nitroylation reaction. This involves adding nitric acid and a nitro ion source in an appropriate solvent to react with 3,4-dimethoxystyrene . The reaction conditions typically require careful control of temperature and pH to ensure the desired product is obtained.
Analyse Chemischer Reaktionen
1,2-Dimethoxy-4-(2-nitroethenyl)benzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitro compounds.
Reduction: Reduction reactions can convert the nitro group to an amino group, forming 1,2-dimethoxy-4-(2-aminoethenyl)benzene.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Common reagents used in these reactions include reducing agents like hydrogen gas with a palladium catalyst for reduction, and oxidizing agents like potassium permanganate for oxidation. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
1,2-Dimethoxy-4-(2-nitroethenyl)benzene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving the interaction of nitro compounds with biological systems.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of dyes and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1,2-dimethoxy-4-(2-nitroethenyl)benzene involves its interaction with molecular targets through its nitro and methoxy groups. These functional groups can participate in various chemical reactions, such as electron transfer and nucleophilic substitution, which are essential for its reactivity and applications in synthesis .
Vergleich Mit ähnlichen Verbindungen
1,2-Dimethoxy-4-(2-nitroethenyl)benzene can be compared with similar compounds such as:
1,2-Dimethoxy-4-nitrobenzene: This compound lacks the ethenyl group, making it less reactive in certain types of reactions.
1,4-Dimethoxy-2-(2-nitroethenyl)benzene: This compound has a different substitution pattern on the benzene ring, which can affect its reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both methoxy and nitro groups, which confer distinct chemical properties and reactivity .
Eigenschaften
Molekularformel |
C10H11NO4 |
|---|---|
Molekulargewicht |
209.2 g/mol |
IUPAC-Name |
1,2-dimethoxy-4-(2-nitroethenyl)benzene |
InChI |
InChI=1S/C10H11NO4/c1-14-9-4-3-8(5-6-11(12)13)7-10(9)15-2/h3-7H,1-2H3 |
InChI-Schlüssel |
SYJMYDMKPSZMSB-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=C1)C=C[N+](=O)[O-])OC |
Piktogramme |
Irritant |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













